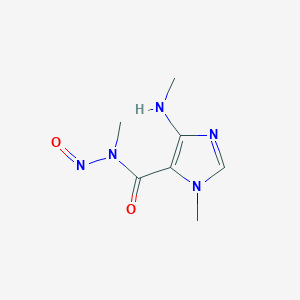
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-N-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-N-nitroso- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMNM, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of DMNM is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DMNM has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest. In addition, DMNM has been found to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
DMNM has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the regulation of neurotransmitters. DMNM has also been shown to inhibit the growth of cancer cells by inducing apoptosis and G2/M cell cycle arrest. DMNM has been found to have no significant toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNM has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth, and it has been used in the development of new anticancer drugs. DMNM has also been used in the study of protein-protein interactions and the identification of new drug targets. However, DMNM has some limitations for lab experiments. It is a highly reactive compound and requires careful handling. DMNM is also not soluble in water, which can limit its use in some experiments.
Direcciones Futuras
DMNM has several potential future directions for scientific research. One of the significant areas of research is in the development of new anticancer drugs. DMNM has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the regulation of neurotransmitters. Therefore, DMNM may have potential applications in the treatment of neurological disorders. DMNM has also been used in the study of protein-protein interactions and the identification of new drug targets. Future research may focus on the identification of new drug targets using DMNM.
Métodos De Síntesis
DMNM can be synthesized using different methods, including the reaction of 4-dimethylamino-1-nitrosopyridinium tetrafluoroborate with 1H-imidazole-5-carboxamide. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 4-dimethylamino-1-nitrosopyridinium tetrafluoroborate with 1H-imidazole-5-carboxylic acid followed by the reduction of the resulting nitroso compound.
Aplicaciones Científicas De Investigación
DMNM has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of DMNM is in the field of cancer research. DMNM has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been used in the development of new anticancer drugs. DMNM has also been used in the study of protein-protein interactions and the identification of new drug targets.
Propiedades
Número CAS |
145439-03-8 |
|---|---|
Nombre del producto |
1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-N-nitroso- |
Fórmula molecular |
C7H11N5O2 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
N,3-dimethyl-5-(methylamino)-N-nitrosoimidazole-4-carboxamide |
InChI |
InChI=1S/C7H11N5O2/c1-8-6-5(11(2)4-9-6)7(13)12(3)10-14/h4,8H,1-3H3 |
Clave InChI |
PVKHZNDLTCEMLZ-UHFFFAOYSA-N |
SMILES |
CNC1=C(N(C=N1)C)C(=O)N(C)N=O |
SMILES canónico |
CNC1=C(N(C=N1)C)C(=O)N(C)N=O |
Otros números CAS |
145439-03-8 |
Sinónimos |
MONONITROSAMIDOCAFFEIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



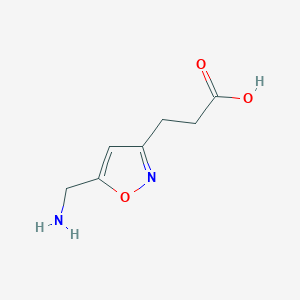
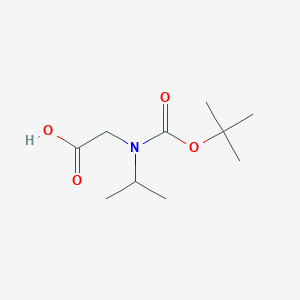
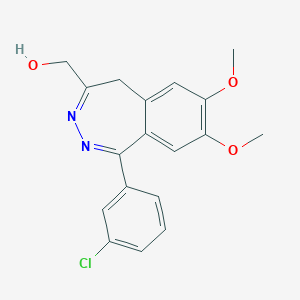
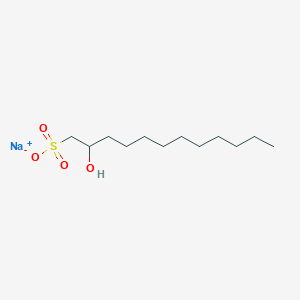
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)
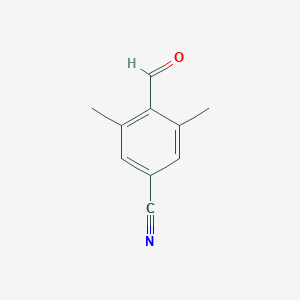
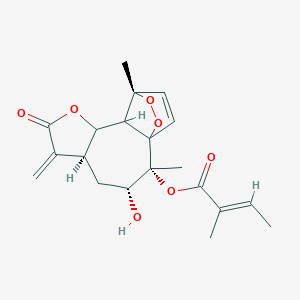
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)

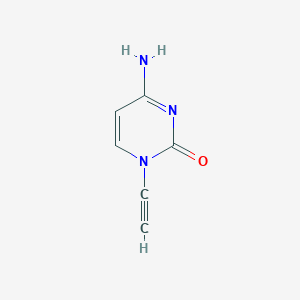
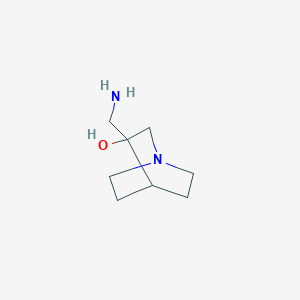
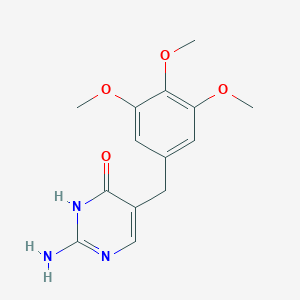
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)